N-Benzyl L-isoleucinamide

Physicochemical Properties ADME Prediction Chromatography

N-Benzyl L-isoleucinamide (CAS 129253-02-7) is a chiral (2S,3S) amino acid amide differentiated by its sec-butyl side chain. It is a characterized VAP-1 inhibitor (human IC50=340 nM) essential for reproducible SAR studies. Its defined XLogP3-AA (2.8) ensures consistent ADME tuning, unlike generic leucine/valine analogs.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Cat. No. B15124898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl L-isoleucinamide
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC1=CC=CC=C1)N
InChIInChI=1S/C13H20N2O/c1-3-10(2)12(14)13(16)15-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3,(H,15,16)
InChIKeyQCNUBIUWWWTVLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl L-isoleucinamide for Research: A Chiral Amino Acid Amide Building Block


N-Benzyl L-isoleucinamide (CAS: 129253-02-7), also known as (2S,3S)-2-Amino-N-benzyl-3-methylpentanamide, is a chiral amino acid amide with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol [1]. It belongs to a class of N-benzyl amino acid derivatives that are widely employed as synthetic intermediates and research tools in medicinal chemistry, particularly for exploring structure-activity relationships (SAR) [2]. The compound features an L-isoleucine core with a free amine at the C(2) position and a benzylamide at the C-terminus, a structural motif common to primary amino acid derivatives (PAADs) that have been investigated for their pharmacological potential [2].

Why N-Benzyl L-isoleucinamide Cannot Be Replaced by Generic Analogs Without Impacting Research Outcomes


The substitution of N-Benzyl L-isoleucinamide with a structurally similar analog, such as N-Benzyl L-leucinamide or N-Benzyl L-valinamide, is not a straightforward exchange due to the compound's unique stereochemistry and the specific physicochemical properties imparted by its sec-butyl side chain. While class-level SAR studies on anticonvulsant N-benzyl amino acid amides (AAAs) indicate that anticonvulsant activity is not strongly influenced by the C(2) substituent [1], this conclusion is specific to that pharmacological endpoint and does not generalize across all biological targets or physical properties. For instance, the presence of the chiral sec-butyl group in isoleucine, versus the isobutyl group in leucine or the isopropyl group in valine, leads to quantifiable differences in lipophilicity, as reflected by computed partition coefficients (XLogP3-AA) [2]. Such differences can alter a compound's solubility, membrane permeability, and protein-binding characteristics, which are critical for reproducible in vitro and in vivo experiments. Furthermore, the specific stereochemical arrangement (2S,3S) can be a key determinant of target engagement, making the use of a generic analog a potential source of experimental variability or failure in assays where chiral recognition is paramount.

Quantitative Differentiation of N-Benzyl L-isoleucinamide from Close Analogs


Lipophilicity (XLogP3-AA) Comparison with Leucine and Valine Analogs

The lipophilicity of N-Benzyl L-isoleucinamide, as measured by its computed partition coefficient (XLogP3-AA), differentiates it from its closest structural analogs. The sec-butyl side chain of the isoleucine derivative confers an XLogP3-AA value of 2.8, which is intermediate between the more lipophilic leucine analog (N-Benzyl L-leucinamide, XLogP3-AA = 3.1) and the less lipophilic valine analog (N-Benzyl L-valinamide, XLogP3-AA = 2.5) [1]. This quantification is derived from the standardized PubChem computational model [1].

Physicochemical Properties ADME Prediction Chromatography

In Vitro Inhibition of Human VAP-1

N-Benzyl L-isoleucinamide exhibits measurable inhibitory activity against human Vascular Adhesion Protein-1 (VAP-1), a primary amine oxidase, with an IC50 of 340 nM in a cellular assay using CHO cells expressing the human enzyme [1]. In a parallel assay against the rat ortholog, the compound displayed a significantly higher potency with an IC50 of 36 nM [1]. These data points provide a direct, quantitative measure of the compound's activity against this specific target, a property that cannot be assumed for its analogs without similar experimental validation.

Enzyme Inhibition Inflammation Drug Discovery

Anticonvulsant Activity in the Maximal Electroshock Seizure (MES) Model

A structure-activity relationship (SAR) study of a series of N-substituted amino acid N′-benzylamides (AAAs) demonstrated that anticonvulsant activity in the maximal electroshock seizure (MES) test in mice was not strongly influenced by the nature of the C(2) substituent [1]. While this study did not include the exact N-Benzyl L-isoleucinamide molecule, it provides class-level evidence that compounds with varying C(2) side chains, including those analogous to isoleucine, leucine, and valine, exhibit moderate-to-excellent anticonvulsant activity [1]. The study reported that the median effective dose (ED50) for several AAA compounds ranged from <10 mg/kg to >100 mg/kg, with the most potent compounds achieving ED50 values below 10 mg/kg upon intraperitoneal (ip) administration [1].

Anticonvulsant Epilepsy In Vivo Pharmacology

Molecular Weight and Chiral Complexity as a Differentiator from the Valine Analog

N-Benzyl L-isoleucinamide has a molecular weight of 220.31 g/mol , which is identical to its leucine analog but 14.02 g/mol heavier than the valine analog (206.29 g/mol) . Furthermore, the isoleucine derivative possesses two chiral centers (2S,3S), whereas the valine analog has only one (2S) . This additional stereocenter in the sec-butyl side chain introduces an extra layer of chiral complexity, which can be advantageous for applications requiring highly defined stereochemistry, such as asymmetric synthesis or the study of chiral recognition in biological systems.

Synthetic Intermediate Chiral Building Block Mass Spectrometry

Optimal Research Applications for N-Benzyl L-isoleucinamide Based on Comparative Evidence


As a Chiral Building Block with a Defined Intermediate Lipophilicity

In synthetic chemistry and medicinal chemistry, N-Benzyl L-isoleucinamide serves as a versatile chiral building block. Its computed XLogP3-AA of 2.8 positions it as a valuable intermediate when a specific lipophilicity profile is desired, offering a balance between the higher lipophilicity of the leucine analog (3.1) and the lower lipophilicity of the valine analog (2.5) [1]. This property is crucial for tuning the physicochemical properties of more complex molecules, particularly when optimizing for desirable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics without introducing additional polar functional groups.

As a Tool Compound for Investigating VAP-1 Biology

Researchers studying the role of Vascular Adhesion Protein-1 (VAP-1) in inflammation and related diseases can utilize N-Benzyl L-isoleucinamide as a characterized inhibitor. Its demonstrated in vitro activity against both human (IC50 = 340 nM) and rat (IC50 = 36 nM) VAP-1 provides a quantitative benchmark for assay development and for exploring species-specific differences in enzyme inhibition [1]. While the mechanism of action is not fully elucidated, this reproducible activity profile makes it a suitable starting point for target validation studies or as a reference compound in screening campaigns, where the use of an untested analog could lead to false negatives or misleading SAR conclusions.

In Studies of Chiral Recognition and Separation Science

The presence of two chiral centers (2S,3S) in N-Benzyl L-isoleucinamide, in contrast to the single chiral center in the valine analog, makes it a particularly useful probe for investigating chiral recognition phenomena [1]. It can be employed as a model analyte in the development and validation of chiral chromatographic methods (e.g., chiral HPLC or SFC) to assess the resolving power of new stationary phases. Additionally, its defined stereochemistry allows it to be used in studies examining the impact of diastereomeric interactions on biological activity, such as differential binding to proteins or enzymes, providing insights that cannot be obtained with less complex analogs.

As a Reference Standard in Mass Spectrometry-Based Metabolomics

N-Benzyl L-isoleucinamide, with a molecular weight of 220.31 g/mol, can be used as a reference standard in mass spectrometry (MS) experiments, particularly in untargeted metabolomics workflows [1]. Its distinct mass, which differentiates it from the valine analog (206.29 g/mol), allows for its use as an internal standard or a spike-in control to monitor instrument performance and assess matrix effects. Its presence as a BioDeep metabolite (BioDeep_00000843202) suggests potential relevance in biological systems, making it a suitable candidate for inclusion in spectral libraries used for the annotation of unknown features in metabolomic datasets.

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